molecular formula C23H22N2O5S B11102403 Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate CAS No. 360770-00-9

Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate

Cat. No.: B11102403
CAS No.: 360770-00-9
M. Wt: 438.5 g/mol
InChI Key: FFKQUBIIFNXLMG-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the pyridine ring and other functional groups. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzofuran derivatives, pyridine-containing molecules, and compounds with similar functional groups.

Uniqueness

What sets Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate apart is its unique combination of functional groups and structural features, which may confer specific properties and reactivity not found in other compounds.

Properties

CAS No.

360770-00-9

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 5-acetyloxy-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H22N2O5S/c1-6-28-23(27)21-17-9-16(29-15(5)26)7-8-19(17)30-20(21)11-31-22-18(10-24)13(3)12(2)14(4)25-22/h7-9H,6,11H2,1-5H3

InChI Key

FFKQUBIIFNXLMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C)CSC3=C(C(=C(C(=N3)C)C)C)C#N

Origin of Product

United States

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